
1-(4-fluorophenyl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-fluorophenyl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C21H24FN3O and its molecular weight is 353.441. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Radioligand Development
Research has led to the synthesis of various fluorinated derivatives of psychoactive compounds for use as radioligands in brain imaging studies. For instance, compounds like [18F]FCWAY have been developed to study serotonin 1A receptors, offering insights into their role in various neurological and psychiatric disorders. These radioligands are crucial for understanding receptor distribution and function in the living brain, contributing to the diagnosis and treatment of conditions like Alzheimer's disease, depression, and anxiety disorders (Lang et al., 1999).
Antibacterial Agents
Compounds structurally related to 1-(4-fluorophenyl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)cyclopropanecarboxamide have shown promise as antibacterial agents. For example, spiro-piperidin-4-ones synthesized through 1,3-dipolar cycloaddition have demonstrated significant activity against Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis and other bacterial infections (Kumar et al., 2008).
Cancer Research
In cancer research, derivatives of the compound have been investigated for their ability to inhibit various kinases involved in tumor growth and proliferation. For instance, Aurora kinase inhibitors that incorporate similar structural motifs have shown potential in treating cancer by targeting the enzymes responsible for cell division and growth (ロバート ヘンリー,ジェームズ, 2006).
Antitumor Activity
The compound's analogs have also been synthesized and evaluated for their antitumor activities. For example, novel derivatives have been developed and tested for their efficacy against various tumor cell lines, showing potential as chemotherapeutic agents (Naito et al., 2005).
Neuropharmacology
In neuropharmacology, the compound's framework serves as a basis for developing selective agonists at serotonin 5-HT1A receptors, contributing to our understanding of neurotransmitter systems and their role in mood regulation, anxiety, and other psychiatric conditions (Vacher et al., 1999).
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O/c22-18-6-4-17(5-7-18)21(10-11-21)20(26)24-15-16-8-13-25(14-9-16)19-3-1-2-12-23-19/h1-7,12,16H,8-11,13-15H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDXWQHGFGSNMGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2(CC2)C3=CC=C(C=C3)F)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

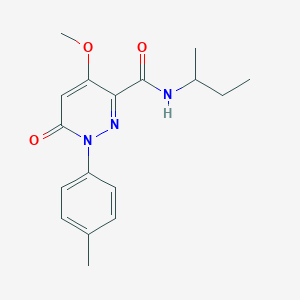
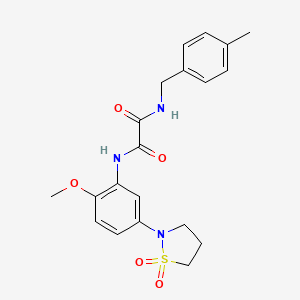

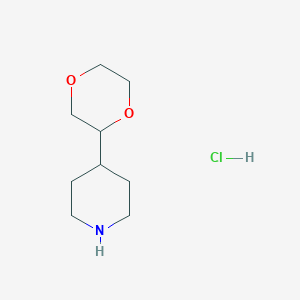
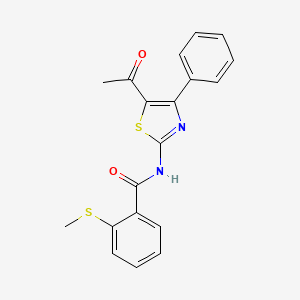
![1,6,7-trimethyl-8-(2-morpholinoethyl)-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2507335.png)
![3-Methyl-6-[(pyrrolidin-2-yl)methoxy]pyridazine](/img/structure/B2507336.png)
![6-Amino-4-(3-furanyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2507337.png)
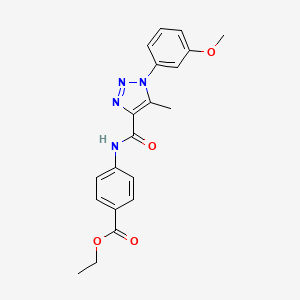
![2-Bromo-6-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2507340.png)
![2-[(3-Chloropyridin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2507342.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-(3-methylphenyl)ethanediamide](/img/structure/B2507345.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone](/img/structure/B2507349.png)